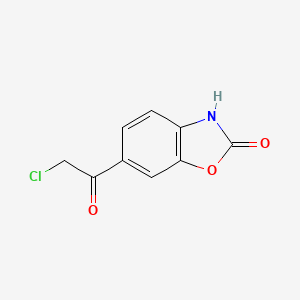

6-Chloroacetyl-2-benzoxazolinone

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(2-chloroacetyl)-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO3/c10-4-7(12)5-1-2-6-8(3-5)14-9(13)11-6/h1-3H,4H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOOWFDRPKXUCRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)CCl)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70203400 | |

| Record name | 2(3H)-Benzoxazolone, 6-(chloroacetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26669801 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

54903-10-5 | |

| Record name | 6-(Chloroacetyl)-2-benzoxazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54903-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(3H)-Benzoxazolone, 6-(chloroacetyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054903105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(3H)-Benzoxazolone, 6-(chloroacetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(2-chloroacetyl)-2,3-dihydro-1,3-benzoxazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloroacetyl-2-benzoxazolinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Chloroacetyl-2-benzoxazolinone, a versatile intermediate compound with significant applications in pharmaceutical and agrochemical research.[1][2] This document is intended to serve as a valuable resource for professionals engaged in drug discovery, chemical synthesis, and materials science.

Core Physicochemical Data

This compound is an off-white crystalline solid.[1] The presence of a chloroacetyl group enhances its reactivity, making it a key building block in the synthesis of various bioactive molecules.[1] Below is a summary of its key physicochemical properties.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆ClNO₃ | [1][3][4] |

| Molecular Weight | 211.60 g/mol | [1][3][4][5] |

| Melting Point | 260-274 °C | [1][3][6] |

| Appearance | Off-white shining powder / White to Brown Powder | [1][6] |

| Purity | ≥ 97% (HPLC) | [1][3] |

| Solubility | >31.7 µg/mL (at pH 7.4) | [5] |

| CAS Number | 54903-10-5 | [1][3][5] |

| PubChem ID | 1988981 | [1][5] |

| InChI Key | KOOWFDRPKXUCRF-UHFFFAOYSA-N | [3][6] |

| SMILES | C1=CC2=C(C=C1C(=O)CCl)OC(=O)N2 | [3][6] |

Experimental Protocols

1. Melting Point Determination (Capillary Method)

-

Principle: The melting point is determined by heating a small sample of the solid in a capillary tube and observing the temperature range over which it melts.

-

Apparatus: Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar), capillary tubes, thermometer.

-

Procedure:

-

A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

-

2. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. The area under the peak for the main component relative to the total peak area gives an indication of purity.

-

Apparatus: HPLC system with a UV detector, analytical column (e.g., C18), solvent delivery system.

-

Procedure:

-

A standard solution of this compound of known concentration is prepared in a suitable solvent (e.g., acetonitrile or methanol).

-

A suitable mobile phase is prepared and degassed. The composition will depend on the column and compound, but a gradient of water and acetonitrile is common for such molecules.

-

The HPLC system is equilibrated with the mobile phase.

-

A known volume of the sample solution is injected onto the column.

-

The chromatogram is recorded, and the retention time and peak area of the main component are noted. Purity is calculated as the percentage of the main peak area relative to the sum of all peak areas.

-

3. Solubility Determination (Shake-Flask Method)

-

Principle: This method determines the equilibrium solubility of a compound in a particular solvent.

-

Apparatus: Shake-flask or rotator, analytical balance, centrifuge, HPLC or UV-Vis spectrophotometer.

-

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., a buffer at pH 7.4) in a flask.

-

The flask is sealed and agitated at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is centrifuged to separate the undissolved solid.

-

The concentration of the compound in the clear supernatant is determined using a suitable analytical method like HPLC or UV-Vis spectrophotometry.

-

Applications and Synthetic Utility

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its reactive chloroacetyl group allows for further chemical modifications to produce a variety of derivatives.[1] It is a building block for compounds with potential anti-inflammatory, antimicrobial, and analgesic properties.[1] In agricultural chemistry, it is used in the synthesis of herbicides and pesticides.[1]

Below is a diagram illustrating the role of this compound as a key synthetic intermediate.

Caption: Synthetic utility of this compound.

Safety Information

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[3][5] It may also cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), such as gloves, eye protection, and a dust mask, should be used when handling this compound.[3] It should be stored in a cool, dry place.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 6-氯乙酰基-2-苯并噁唑酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. 6-(2-Chloroacetyl)-2,3-dihydro-1,3-benzoxazol-2-one | C9H6ClNO3 | CID 1988981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to 6-Chloroacetyl-2-benzoxazolinone

CAS Number: 54903-10-5

This technical guide provides a comprehensive overview of 6-Chloroacetyl-2-benzoxazolinone, a versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical and Physical Properties

This compound is an off-white shining powder.[1] It is a key intermediate in the synthesis of a variety of bioactive molecules, owing to its reactive chloroacetyl group.[1]

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₆ClNO₃ | [1][2][3][4] |

| Molecular Weight | 211.60 g/mol | [1][2][3][4] |

| CAS Number | 54903-10-5 | [1][2][3][4] |

| Appearance | Off-white shining powder | [1] |

| Melting Point | 260-266 °C or 270-274 °C | [1][3] |

| Purity | ≥ 97% (HPLC) | [1] |

| Solubility | >31.7 µg/mL (at pH 7.4) | [5] |

| Storage Conditions | 0-8°C | [1] |

Synonyms:

-

6-(2-Chloroacetyl)benzo[d]oxazol-2(3H)-one[1]

-

6-(chloroacetyl)-2(3h)-benzoxazolon[2]

-

6-(chloroacetyl)-2(3h)-benzoxazolone[2]

Synthesis

The synthesis of this compound is typically achieved through a Friedel-Crafts acylation of 2-benzoxazolinone with chloroacetyl chloride in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a generalized procedure based on established Friedel-Crafts acylation methods for benzoxazolinone derivatives.

Materials:

-

2-Benzoxazolinone

-

Chloroacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃) or Iron(III) chloride (FeCl₃)

-

Anhydrous solvent (e.g., carbon disulfide, nitrobenzene, or dichloromethane)

-

Hydrochloric acid (HCl), dilute

-

Ice

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Apparatus for reflux and filtration

Procedure:

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-benzoxazolinone and the Lewis acid catalyst (e.g., AlCl₃) in the anhydrous solvent.

-

Cool the mixture in an ice bath.

-

Slowly add chloroacetyl chloride to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.

-

Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers and wash them with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetone) to obtain this compound.

References

- 1. Design, synthesis and biological evaluation of benzoxazolinone-containing 1,3,4-thiadiazoles as TNF-α inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of benzoxazole derivatives as interleukin-6 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

A Technical Guide to 6-Chloroacetyl-2-benzoxazolinone: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Chloroacetyl-2-benzoxazolinone, a key heterocyclic intermediate in the synthesis of novel therapeutic agents. The document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis via Friedel-Crafts acylation, and summarizes the biological activities of its derivatives, supported by quantitative data.

Core Compound Identification

The subject of this guide is the heterocyclic compound identified by the IUPAC name 6-(2-chloroacetyl)-3H-1,3-benzoxazol-2-one .[1] It serves as a versatile building block, primarily utilized for its reactive chloroacetyl group, which allows for further molecular elaboration to produce a wide range of biologically active molecules.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic procedures.

| Property | Value | Reference(s) |

| IUPAC Name | 6-(2-chloroacetyl)-3H-1,3-benzoxazol-2-one | [1] |

| CAS Number | 54903-10-5 | [1] |

| Molecular Formula | C₉H₆ClNO₃ | [1] |

| Molecular Weight | 211.60 g/mol | [1] |

| Appearance | Off-white shining powder | |

| Melting Point | 260-266 °C | |

| Solubility | >31.7 µg/mL (at pH 7.4) | [1] |

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is the Friedel-Crafts acylation of the 2(3H)-benzoxazolone core. This electrophilic aromatic substitution reaction regioselectively installs the chloroacetyl group at the 6-position of the benzoxazolone ring system.[2]

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound, from catalyst preparation to the final product.

Detailed Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from the solvent-free synthesis of 6-acyl-2(3H)-benzoxazolones as described by Guendouda et al.

A. Catalyst Preparation (AlCl₃ on Silica Gel):

-

In a mortar, combine anhydrous aluminum chloride (AlCl₃, 0.03 mol) and silica gel (5 g).

-

Grind the mixture thoroughly with a pestle for 10-15 minutes until a fine, homogeneous powder is obtained. The catalyst (SiO₂-AlCl₃) is now ready for use.

B. Acylation Reaction:

-

In a round-bottom flask, place 2(3H)-benzoxazolone (0.02 mol), chloroacetyl chloride (0.03 mol), and the freshly prepared SiO₂-AlCl₃ catalyst (from step A).

-

Equip the flask with a reflux condenser and a magnetic stirrer.

-

Heat the reaction mixture in an oil bath to 85°C with continuous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

C. Product Isolation and Purification:

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Add dichloromethane (CH₂Cl₂, 30 mL) to the flask and stir for 10 minutes to dissolve the organic components.

-

Remove the solid catalyst by vacuum filtration, washing the filter cake with a small amount of fresh dichloromethane.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Recrystallize the resulting crude solid from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure this compound.

Biological Activity and Applications in Drug Development

This compound is not typically developed as a final drug product but serves as a crucial reactive intermediate. Its chloroacetyl moiety is an excellent electrophile for reacting with nucleophiles (such as amines, thiols, or alcohols) to generate a diverse library of derivative compounds. These derivatives have shown a wide range of pharmacological activities.

The diagram below illustrates the role of this compound as a scaffold for generating biologically active derivatives.

Quantitative Data on Derivatives

The following tables summarize the in vitro activity of various derivatives synthesized from 6-acyl-2-benzoxazolinone precursors, demonstrating the therapeutic potential unlocked from this core structure.

Table 1: Antiviral Activity of 6-Benzoyl-benzoxazolinone Derivatives [3] (Data for compounds active against Human Cytomegalovirus (HCMV) and Varicella-Zoster Virus (VZV))

| Compound | Virus | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (CC₅₀/IC₅₀) |

| 6-(3-Fluorobenzoyl)-benzoxazolin-2-one | HCMV | >10 | >25 | - |

| VZV | 2.5 | >25 | >10 | |

| Ganciclovir (Reference) | HCMV | 0.8 | >100 | >125 |

| Acyclovir (Reference) | VZV | 0.1 | >25 | >250 |

Table 2: Anti-Inflammatory Activity of 6-Acylamino-benzoxazolone Derivatives [4] (Data for inhibition of IL-6 production in LPS-induced RAW264.7 cells)

| Derivative Class | Most Active Compound | IC₅₀ for IL-6 Inhibition (µM) |

| 6-Acylamino-benzoxazolones | Compound 3g | 5.09 ± 0.88 |

| Compound 3d | 5.43 ± 0.51 | |

| Celecoxib (Reference) | - | >50 |

Mechanism of Action and Signaling Pathways

The mechanism of action is dependent on the final derivative structure. The parent compound, this compound, functions as an alkylating agent, forming covalent or non-covalent bonds with biological targets via its reactive side chain. For its derivatives, specific mechanisms have been elucidated.

For instance, certain anti-inflammatory derivatives of benzoxazolone have been shown to act as inhibitors of Myeloid Differentiation Protein 2 (MD2), a key adaptor protein for Toll-like receptor 4 (TLR4) which is crucial for sensing lipopolysaccharide (LPS) and initiating an inflammatory cascade.[4] By inhibiting MD2, these compounds can block downstream signaling, leading to reduced production of pro-inflammatory cytokines like Interleukin-6 (IL-6).

The diagram below outlines this inhibitory pathway.

Conclusion

This compound is a high-value intermediate for medicinal chemistry and drug development. Its straightforward synthesis via Friedel-Crafts acylation and the reactivity of its chloroacetyl group make it an ideal starting point for creating diverse chemical libraries. Research has consistently shown that derivatives based on this scaffold possess potent and varied biological activities, including antiviral and anti-inflammatory effects. This guide provides the foundational chemical knowledge and procedural basis for researchers to utilize this versatile compound in the quest for novel therapeutics.

References

- 1. 6-(2-Chloroacetyl)-2,3-dihydro-1,3-benzoxazol-2-one | C9H6ClNO3 | CID 1988981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and antiviral activity of 6-benzoyl-benzoxazolin-2-one and 6-benzoyl-benzothiazolin-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Chloroacetyl-2-benzoxazolinone and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Chloroacetyl-2-benzoxazolinone, a key chemical intermediate with significant potential in the pharmaceutical and agrochemical industries. This document details its chemical synonyms, physical and chemical properties, a detailed synthesis protocol, and explores the biological activities of its derivatives, offering insights into their potential therapeutic applications.

Core Compound: Identification and Synonyms

This compound is a derivative of 2-benzoxazolinone, featuring a chloroacetyl group at the 6th position of the benzoxazolinone ring. This reactive group makes it a valuable building block for the synthesis of a wide range of biologically active molecules.

Key Synonyms and Identifiers:

| Identifier Type | Value |

| IUPAC Name | 6-(2-chloroacetyl)-3H-1,3-benzoxazol-2-one[1] |

| CAS Number | 54903-10-5[1] |

| Molecular Formula | C₉H₆ClNO₃[1] |

| Molecular Weight | 211.60 g/mol [1] |

| Common Synonyms | 6-(Chloroacetyl)-2(3H)-benzoxazolone |

| 2(3H)-Benzoxazolone, 6-(chloroacetyl)- | |

| 6-(2-chloroacetyl)benzo[d]oxazol-2(3H)-one |

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is crucial for its identification, purification, and characterization.

| Property | Value |

| Appearance | White to light yellow or brown powder/crystals |

| Melting Point | 260-266 °C |

| Purity (typical) | ≥97% (HPLC) |

| Solubility | Soluble in organic solvents, sparingly soluble in water. |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound is typically achieved through a Friedel-Crafts acylation of 2-benzoxazolinone with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction Principle

The Friedel-Crafts acylation involves the electrophilic substitution of an aromatic proton with an acyl group. The Lewis acid catalyst activates the acylating agent (chloroacetyl chloride), forming a highly electrophilic acylium ion, which then attacks the electron-rich benzene ring of the 2-benzoxazolinone.

Detailed Experimental Protocol

Materials:

-

2-Benzoxazolinone

-

Chloroacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent (e.g., carbon disulfide)

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend anhydrous aluminum chloride (1.2 to 2.5 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Formation of Acylium Ion: Cool the suspension to 0-5 °C in an ice bath. Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred suspension. The mixture will become more homogeneous as the acylium ion-Lewis acid complex forms.

-

Acylation Reaction: Dissolve 2-benzoxazolinone (1 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (the reaction progress can be monitored by Thin Layer Chromatography).

-

Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2-3 times). Combine the organic extracts.

-

Neutralization and Drying: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexane) to yield pure this compound.

Logical Workflow of Synthesis

Caption: Workflow for the synthesis of this compound.

Biological Activities of 6-Acyl-2-benzoxazolinone Derivatives

While specific quantitative data for the biological activity of this compound is not extensively available in the public domain, numerous studies have demonstrated the potent anti-inflammatory and antimicrobial activities of its derivatives. These studies provide a strong indication of the therapeutic potential of this class of compounds.

Anti-inflammatory Activity

Derivatives of 6-acyl-2-benzoxazolinone have shown significant anti-inflammatory effects in various in vivo and in vitro models.

Experimental Protocol: Carrageenan-Induced Paw Edema in Mice/Rats

This is a standard in vivo model to assess the anti-inflammatory activity of new compounds.

-

Animals: Male or female mice or rats of a specific strain and weight range are used.

-

Grouping: Animals are divided into control, standard (e.g., indomethacin), and test groups (receiving different doses of the 6-acyl-2-benzoxazolinone derivative).

-

Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes), a solution of carrageenan (a phlogistic agent) is injected into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Quantitative Data for 6-Acyl-2-benzoxazolinone Derivatives (Illustrative):

| Compound | Dose (mg/kg) | Inhibition of Edema (%) | Reference Compound | Inhibition of Edema (%) |

| 3-(6-benzoyl-2-benzothiazolinon-3-yl)propanoic acid | 100 | High | Indomethacin (10 mg/kg) | High |

| Various 6-acyl-2-benzoxazolinone derivatives | 100 | Moderate to High | Indomethacin (10 mg/kg) | High |

Note: This table presents illustrative data for related compounds to indicate the potential anti-inflammatory activity.

Antimicrobial Activity

Various derivatives of 2-benzoxazolinone have been screened for their antibacterial and antifungal properties.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a common technique to determine the MIC of a compound.

-

Microorganism Preparation: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are cultured to a specific concentration.

-

Compound Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Quantitative Data for 2-Benzoxazolinone Derivatives (Illustrative):

| Compound | Microorganism | MIC (µg/mL) |

| 3-methyl-6-(1-hydroxy-2-morpholinopropyl)-2-benzoxazolinone | Candida krusei | Remarkable activity[2] |

| Various 2-benzoxazolinone derivatives | Escherichia coli | Promising effects[2] |

| Various 2-benzoxazolinone derivatives | Staphylococcus aureus | Active[3] |

Note: This table provides illustrative data for related compounds to indicate the potential antimicrobial activity.

Potential Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of many compounds are mediated through the modulation of key signaling pathways involved in the inflammatory response. The NF-κB and MAPK signaling pathways are central regulators of inflammation. While the direct interaction of this compound with these pathways is yet to be fully elucidated, its derivatives' anti-inflammatory properties suggest a potential role in modulating these cascades.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of genes involved in inflammation, immunity, and cell survival.[4][5][6][7]

Caption: The NF-κB signaling pathway and potential points of inhibition.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another critical pathway that regulates a wide range of cellular processes, including inflammation, proliferation, and apoptosis.[][9][10][11]

Caption: The MAPK signaling cascade and potential points of inhibition.

Conclusion

This compound is a versatile chemical intermediate with significant promise for the development of novel therapeutic agents. The presence of the reactive chloroacetyl group allows for the straightforward synthesis of a diverse library of derivatives. The demonstrated anti-inflammatory and antimicrobial activities of these derivatives highlight the potential of this chemical scaffold in drug discovery. Further research is warranted to fully elucidate the specific biological activities and mechanisms of action of this compound and its novel derivatives, which could lead to the development of new and effective treatments for a range of diseases.

References

- 1. selleckchem.com [selleckchem.com]

- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 3. researchgate.net [researchgate.net]

- 4. commerce.bio-rad.com [commerce.bio-rad.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. youtube.com [youtube.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. cusabio.com [cusabio.com]

- 11. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

The Pharmacological Potential of Benzoxazolinones: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The benzoxazolinone scaffold, a privileged heterocyclic structure, has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities. This technical guide provides an in-depth overview of the current understanding of benzoxazolinone compounds, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying signaling pathways and experimental workflows to facilitate further research and drug development endeavors.

Anticancer Activities

Benzoxazolinone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanisms of action are multifaceted, with a notable strategy involving the targeting of c-Myc G-quadruplex structures.

Quantitative Data: In Vitro Anticancer Efficacy

The anticancer potential of various benzoxazolinone derivatives has been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A summary of reported IC50 values is presented in Table 1.

Table 1: Anticancer Activity of Benzoxazolinone Derivatives (IC50 values in µM)

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Benzoxazinone Derivative 1 | SK-RC-42 (Renal) | Data not explicitly quantified in abstract[1] | [1] |

| Benzoxazinone Derivative 1 | SGC7901 (Gastric) | Data not explicitly quantified in abstract[1] | [1] |

| Benzoxazinone Derivative 1 | A549 (Lung) | Data not explicitly quantified in abstract[1] | [1] |

| 2-Arylbenzoxazole Derivative 4A | - | 18.8 | [2] |

| 5-Chlorotolylbenzoxazole 5A | - | 22.3 | [2] |

| Benzoxazole clubbed 2-pyrrolidinone 19 | SNB-75 (CNS) | %GI: 35.49 | [3] |

| Benzoxazole clubbed 2-pyrrolidinone 20 | SNB-75 (CNS) | %GI: 31.88 | [3] |

| Benzoxazole clubbed 2-pyrrolidinone 20 | HOP-92 (Non-small cell lung) | %GI: 22.22 | [3] |

| Benzoxazole clubbed 2-pyrrolidinone 20 | HOP-62 (Non-small cell lung) | %GI: 18.03 | [3] |

| Benzoxazole clubbed 2-pyrrolidinone 19 | UO-31 (Renal) | %GI: 21.18 | [3] |

| Benzoxazole clubbed 2-pyrrolidinone 20 | UO-31 (Renal) | %GI: 29.95 | [3] |

| Benzoxazole clubbed 2-pyrrolidinone 19 | T-47D (Breast) | %GI: 19.99 | [3] |

| Benzoxazole clubbed 2-pyrrolidinone 20 | MDA-MB-231/ATCC (Breast) | %GI: 19.89 | [3] |

%GI: Percent Growth Inhibition

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the benzoxazolinone derivative and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Dissolve the formazan crystals by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value.

Signaling Pathway: c-Myc G-Quadruplex Stabilization

Certain benzoxazinone derivatives have been shown to exert their anticancer effects by targeting the c-Myc oncogene.[1][4] These compounds can induce and stabilize the formation of a G-quadruplex structure in the promoter region of the c-Myc gene. This stabilization acts as a transcriptional repressor, leading to the downregulation of c-Myc mRNA and protein expression, which in turn inhibits cancer cell proliferation and migration.[1][4]

Antimicrobial Activities

Benzoxazolinone derivatives have demonstrated broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.

Quantitative Data: Antimicrobial Efficacy

The antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 2: Antibacterial Activity of Benzoxazolinone Derivatives (MIC in µg/mL)

| Compound/Derivative | S. aureus | E. faecalis | E. coli | P. aeruginosa | Reference |

| 2-(2-oxo-2-benzoxazoline-3-yl)-N-(o-methoxyphenyl)acetamide | - | - | - | - | [5] |

| Compound 1g | - | 128 | - | - | [6] |

| Compound 1k | - | 128 | - | - | [6] |

| Compound m | - | 128 | - | - | [6] |

| 2-benzoxazolinone | 2000 | 4000 | 4000 | - | [7] |

Table 3: Antifungal Activity of Benzoxazolinone Derivatives (MIC in µg/mL)

| Compound/Derivative | C. albicans | C. krusei | C. parapsilosis | Reference |

| 3-Methyl-6-(1-hydroxy-2-morpholinopropyl)-2-benzoxazolinone | - | Active | - | [6] |

| 2-benzoxazolinone | 650 | - | - | [8] |

| 6-Nitro-2-benzoxazolinone | 125 | - | - | [8] |

| 6-Methoxy-2-benzoxazolinone | 450 | - | - | [8] |

| 5-Chloro-2-benzoxazolinone | 250 | - | - | [8] |

| Benzoxazole Derivative 1 | 62.5 | 15.6 | - | [9] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of antimicrobial agents.

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform serial two-fold dilutions of the benzoxazolinone compound in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (medium without microorganism).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activities

Benzoxazolinone derivatives have demonstrated significant anti-inflammatory properties, primarily by modulating key signaling pathways involved in the inflammatory response.

Quantitative Data: Anti-inflammatory Efficacy

The anti-inflammatory activity of these compounds is often assessed by their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.

Table 4: Anti-inflammatory Activity of Benzoxazolinone Derivatives (IC50 values in µM)

| Compound/Derivative | Assay | IC50 (µM) | Reference |

| Compound 2c | NO Inhibition | 16.43 | [10] |

| Compound 2d | NO Inhibition | 14.72 | [10] |

| Compound 3d | NO Inhibition | 13.44 | [10] |

| Compound 2c | iNOS Inhibition | 4.605 | [10] |

| Compound 2d | iNOS Inhibition | 3.342 | [10] |

| Compound 3d | iNOS Inhibition | 9.733 | [10] |

| Compound 3c | IL-6 Inhibition | 10.14 | [11] |

| Compound 3d | IL-6 Inhibition | 5.43 | [11] |

| Compound 3g | IL-6 Inhibition | 5.09 | [11] |

| Compound 27 | TNF-α Inhibition | 7.83 | [12] |

| Compound 27 | IL-1β Inhibition | 15.84 | [12] |

| Compound 6m | IL-1β Inhibition | 7.9 | [12] |

Experimental Protocol: LPS-Induced Inflammation in RAW 264.7 Macrophages

This in vitro model is commonly used to screen for anti-inflammatory compounds.

Procedure:

-

Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media.

-

Pre-treatment: Pre-treat the cells with different concentrations of the benzoxazolinone derivative for a specific duration.

-

LPS Stimulation: Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS).

-

Supernatant Collection: After incubation, collect the cell culture supernatant.

-

Measurement of Inflammatory Mediators: Quantify the levels of NO (using the Griess reagent), and pro-inflammatory cytokines like TNF-α and IL-6 (using ELISA) in the supernatant.

-

Cell Viability: Assess cell viability using the MTT assay to rule out cytotoxic effects.

Signaling Pathways: MAPK/NF-κB and Nrf2-HO-1

Benzoxazolinone derivatives can exert their anti-inflammatory effects by inhibiting the MAPK/NF-κB signaling pathway and activating the Nrf2-HO-1 pathway.

-

MAPK/NF-κB Pathway: LPS stimulation activates Toll-like receptor 4 (TLR4), leading to the activation of mitogen-activated protein kinases (MAPKs) and the nuclear factor-kappa B (NF-κB). These transcription factors then promote the expression of pro-inflammatory genes, including iNOS (inducible nitric oxide synthase) and various cytokines. Benzoxazolinones can inhibit this cascade, thereby reducing the production of inflammatory mediators.

-

Nrf2-HO-1 Pathway: The transcription factor Nrf2 is a master regulator of the antioxidant response. Under normal conditions, it is kept inactive by Keap1. Upon stimulation by certain compounds, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes, such as heme oxygenase-1 (HO-1). HO-1 has anti-inflammatory properties. Some benzoxazinone derivatives have been shown to activate this protective pathway.[12][13][14]

Neuroprotective Activities

Emerging evidence suggests that benzoxazolinone and its derivatives possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases. Their mechanisms of action involve the modulation of crucial neurotrophic and antioxidant signaling pathways.

Quantitative Data: Neuroprotective Efficacy

Quantitative data for the neuroprotective effects of benzoxazolinone derivatives are still emerging. One study on multifunctional agents for Alzheimer's disease reported the following IC50 values for cholinesterase inhibition:

Table 5: Cholinesterase Inhibitory Activity of Benzothiazolone/Benzoxazolone Derivatives (IC50 in µM)

| Compound/Derivative | Enzyme | IC50 (µM) | Reference |

| 14b (Benzothiazolone core) | eeAChE | 0.34 | |

| 14b (Benzothiazolone core) | huAChE | 0.46 | |

| 11c (Benzothiazolone core) | eqBChE | 2.98 | |

| 11c (Benzothiazolone core) | huBChE | 2.56 |

eeAChE: electric eel acetylcholinesterase, huAChE: human acetylcholinesterase, eqBChE: equine butyrylcholinesterase, huBChE: human butyrylcholinesterase

Experimental Protocol: In Vitro Neuroprotection Assay

A common method to assess neuroprotection involves challenging neuronal cells with a neurotoxin and measuring the protective effect of the test compound.

Procedure:

-

Neuronal Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y) or primary neurons.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the benzoxazolinone derivative.

-

Induction of Neurotoxicity: Expose the cells to a neurotoxic agent (e.g., hydrogen peroxide, 6-hydroxydopamine, or amyloid-beta peptides).

-

Assessment of Cell Viability: Measure cell viability using methods like the MTT assay or by quantifying lactate dehydrogenase (LDH) release.

-

Evaluation of Apoptosis: Assess markers of apoptosis, such as caspase activity or DNA fragmentation.

-

Measurement of Oxidative Stress: Quantify markers of oxidative stress, such as reactive oxygen species (ROS) levels.

Signaling Pathways: TrkB and Nrf2-ARE

The neuroprotective effects of certain compounds, potentially including benzoxazolinones, are mediated through the activation of the Tropomyosin receptor kinase B (TrkB) and the Nrf2-Antioxidant Response Element (ARE) pathways.

-

TrkB Signaling Pathway: Brain-derived neurotrophic factor (BDNF) is a crucial neurotrophin for neuronal survival, growth, and synaptic plasticity. It exerts its effects by binding to and activating its receptor, TrkB. Activation of TrkB triggers downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which promote neuronal survival and function. Some neuroprotective compounds act as TrkB agonists.

-

Nrf2-ARE Pathway: As mentioned in the anti-inflammatory section, the Nrf2-ARE pathway is a key regulator of cellular antioxidant defenses.[7][13] Oxidative stress is a major contributor to neurodegeneration. By activating the Nrf2 pathway, compounds can enhance the expression of antioxidant enzymes, thereby protecting neurons from oxidative damage.[7][13]

Conclusion

Benzoxazolinone and its derivatives represent a versatile and promising scaffold in drug discovery. Their diverse biological activities, spanning anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, underscore their therapeutic potential. This technical guide provides a foundational understanding of their mechanisms of action, supported by quantitative data and established experimental protocols. Further research into the structure-activity relationships, optimization of lead compounds, and elucidation of their complex signaling interactions will be crucial in translating the pharmacological promise of benzoxazolinones into novel clinical therapies.

References

- 1. preprints.org [preprints.org]

- 2. Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein | MDPI [mdpi.com]

- 3. Nrf2-ARE signaling provides neuroprotection in traumatic brain injury via modulation of the ubiquitin proteasome system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection [mdpi.com]

- 8. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of new 2-benzoxazolinone derivatives as potential cholinesterase inhibitors for therapy of alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Nrf2/ARE Pathway Modulation by Dietary Energy Regulation in Neurological Disorders [frontiersin.org]

- 13. Design, synthesis and biological evaluation of new benzoxazolone/benzothiazolone derivatives as multi-target agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. BDNF function and intracellular signaling in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chloroacetyl Group: A Linchpin of Reactivity in 6-Chloroacetyl-2-benzoxazolinone for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Abstract: 6-Chloroacetyl-2-benzoxazolinone is a versatile scaffold in medicinal chemistry, primarily due to the reactive nature of its chloroacetyl group. This α-halo ketone moiety serves as a highly effective electrophilic site, enabling nucleophilic substitution reactions for the synthesis of a diverse array of derivatives. This reactivity is the cornerstone of its utility in developing novel therapeutic agents, particularly in the realms of neurodegenerative diseases and infectious agents. Understanding the chemical behavior of the chloroacetyl group is paramount for its successful application in drug design and development. This guide provides a comprehensive overview of the role of the chloroacetyl group in the reactivity of this compound, supported by experimental data and protocols.

The Reactive Heart: The Chloroacetyl Group

The chemical reactivity of this compound is overwhelmingly dictated by the chloroacetyl group, which is an α-halo ketone. The presence of the electron-withdrawing carbonyl group significantly influences the adjacent carbon atom bearing the chlorine. This inductive effect polarizes the carbon-chlorine bond, rendering the α-carbon electron-deficient and thus a prime target for nucleophilic attack.[1]

The primary reaction mechanism involving the chloroacetyl group is nucleophilic substitution, typically proceeding through an S(_N)2 pathway.[2] This allows for the facile displacement of the chloride ion by a variety of nucleophiles, including amines, thiols, and alcohols, leading to the formation of a stable covalent bond. This predictable reactivity makes this compound an ideal starting material for generating libraries of compounds with diverse functional groups, a crucial step in structure-activity relationship (SAR) studies.

Synthesis of Bioactive Derivatives: Harnessing the Chloroacetyl Reactivity

The electrophilic nature of the chloroacetyl group is widely exploited in the synthesis of novel bioactive molecules. A prominent application is the reaction with various amines to form N-substituted acetyl-2-benzoxazolinone derivatives. These derivatives have shown significant potential as therapeutic agents, including as cholinesterase inhibitors for the treatment of Alzheimer's disease and as antibacterial agents.[3][4]

Quantitative Data on Derivative Synthesis

The efficiency of the nucleophilic substitution reaction on the chloroacetyl group is demonstrated by the high yields obtained in the synthesis of various derivatives. The following table summarizes the yields for the synthesis of several N-substituted derivatives of a benzoxazolinone core, highlighting the robustness of this reaction.

| Derivative Functional Group | Reaction Yield (%) |

| Hydrazide | 91% |

| N-(4-sulfamoylphenyl)propanamide | 78% |

| 5-chlorobenzimidazole | 92% |

| Hydrazone with 3-chloro substitution | 82% |

| Pyrrolidine | 79% |

Data synthesized from a study on the synthesis of new 2-benzoxazolinone derivatives as antibacterial agents.[5]

Experimental Protocols

General Synthesis of N-Substituted 6-Acetyl-2-benzoxazolinone Derivatives

This protocol outlines the general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Appropriate amine (e.g., piperidine, morpholine)

-

Dry dichloromethane (DCM)

-

Triethylamine

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 equivalent) in dry DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add triethylamine (1.2 equivalents) to the solution.

-

Slowly add the desired amine (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization or column chromatography to yield the desired N-substituted derivative.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes the determination of the inhibitory activity of synthesized 6-acetyl-2-benzoxazolinone derivatives against acetylcholinesterase (AChE).[3]

Materials:

-

Phosphate buffer (0.1 M, pH 8.0)

-

Acetylcholinesterase (AChE) solution

-

Acetylthiocholine iodide (ATCI) solution (15 mM)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (3 mM)

-

Synthesized inhibitor compound (test compound)

-

96-well microplate

-

Microplate reader

Procedure:

-

Plate Setup:

-

Blank: 180 µL of phosphate buffer.

-

Control (100% Activity): 140 µL of phosphate buffer + 20 µL of AChE solution + 20 µL of phosphate buffer.

-

Test Wells: 140 µL of phosphate buffer + 20 µL of AChE solution + 20 µL of test compound solution at various concentrations.

-

-

Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: To each well (except the blank), add 20 µL of 15 mM ATCI solution and 20 µL of 3 mM DTNB solution.

-

Kinetic Measurement: Immediately place the microplate in a reader and measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the kinetic curve.

-

Correct for background absorbance by subtracting the rate of the blank.

-

Determine the percent inhibition for each concentration of the test compound compared to the control.

-

Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity.

-

Visualizing the Role in Biological Pathways

The derivatives of this compound have shown significant promise as enzyme inhibitors, particularly targeting acetylcholinesterase in the context of Alzheimer's disease. The following diagrams illustrate the general workflow for synthesizing these inhibitors and the signaling pathway of their mechanism of action.

Conclusion

The chloroacetyl group is the key functional moiety that imparts high reactivity to this compound, making it a valuable building block in medicinal chemistry. Its susceptibility to nucleophilic substitution allows for the straightforward synthesis of a wide range of derivatives with diverse biological activities. The successful development of potent enzyme inhibitors from this scaffold underscores the importance of understanding and leveraging the reactivity of the chloroacetyl group in the design of novel therapeutics. Further exploration of reactions with different nucleophiles and detailed investigation of the resulting derivatives' mechanisms of action will continue to be a fruitful area of research in drug discovery.

References

- 1. youtube.com [youtube.com]

- 2. medium.com [medium.com]

- 3. scielo.br [scielo.br]

- 4. Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer’s disease - Arabian Journal of Chemistry [arabjchem.org]

- 5. broadpharm.com [broadpharm.com]

Discovery and history of benzoxazolinone derivatives in medicinal chemistry.

An In-depth Technical Guide for Researchers and Drug Development Professionals

The benzoxazolinone scaffold, a bicyclic heterocyclic system, has emerged as a "privileged" structure in medicinal chemistry. Its unique combination of rigidity, lipophilicity, and hydrogen bonding capabilities has made it a versatile starting point for the design of a multitude of biologically active compounds. This technical guide delves into the discovery, history, and diverse therapeutic applications of benzoxazolinone derivatives, providing detailed experimental insights and a quantitative overview of their activities.

Discovery and Historical Perspective

The story of benzoxazolinones begins in the realm of natural products. The parent compound, 2-benzoxazolinone (BOA), was first isolated from plants. This natural origin hinted at its inherent biological relevance and spurred further investigation into its synthetic derivatives. Early research in the mid-20th century focused on its agricultural applications, with derivatives showing promise as herbicides and fungicides. However, the therapeutic potential of this scaffold soon became apparent, leading to a surge in medicinal chemistry research. A significant milestone in its clinical translation was the development of Chlorzoxazone , a centrally acting muscle relaxant, which solidified the importance of the benzoxazolinone core in drug development.[1]

Synthetic Strategies

The synthesis of the benzoxazolinone core and its derivatives can be achieved through various routes. A common and efficient method involves the cyclization of 2-aminophenols with phosgene or its equivalents. Modifications at the N-3 position and on the benzene ring are readily achievable, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.

General Experimental Protocol for N-Alkylation of Benzoxazolinone

This protocol describes a typical procedure for the N-alkylation of a benzoxazolinone core, a common step in the synthesis of many derivatives.

Materials:

-

Substituted 2-benzoxazolinone

-

Alkyl halide (e.g., ethyl bromide)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the substituted 2-benzoxazolinone (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired N-alkylated benzoxazolinone derivative.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Therapeutic Applications and Mechanisms of Action

Benzoxazolinone derivatives have demonstrated a remarkable breadth of pharmacological activities, targeting a wide array of biological pathways.

Anti-inflammatory Activity

Several benzoxazolinone derivatives have been investigated as potent anti-inflammatory agents. A key mechanism of action is the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). By suppressing TNF-α production, these compounds can mitigate the inflammatory cascade.[1]

Below is a simplified representation of the TNF-α signaling pathway and the point of intervention for benzoxazolinone derivatives.

Caption: Inhibition of TNF-α signaling by benzoxazolinone derivatives.

Antimicrobial Activity

The benzoxazolinone scaffold has been extensively explored for its antibacterial and antifungal properties.[2] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.

Antiviral Activity: Focus on HIV-1

A notable area of investigation is the development of benzoxazolinone derivatives as anti-HIV agents.[3][4] Certain derivatives have been shown to inhibit the HIV-1 nucleocapsid protein (NCp7), a key viral protein involved in viral replication, by binding to its hydrophobic pocket.[3]

The following workflow illustrates the virtual screening process used to identify these inhibitors.

Caption: Workflow for identifying HIV-1 NCp7 inhibitors.

Other Therapeutic Areas

The versatility of the benzoxazolinone core extends to several other therapeutic areas, including:

-

Anticancer: Derivatives have been shown to induce apoptosis in cancer cells.[5]

-

Analgesic: Certain derivatives exhibit significant pain-relieving properties.[6]

-

Antidiabetic: Some compounds have been identified as inhibitors of aldose reductase, an enzyme implicated in diabetic complications.[7]

Quantitative Data Summary

The following tables summarize the biological activities of selected benzoxazolinone derivatives from various studies.

Table 1: Antibacterial Activity of Benzoxazolinone Derivatives [2]

| Compound | E. coli (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | S. aureus (MIC, µg/mL) | S. enteritidis (MIC, µg/mL) |

| Amide Derivative | 15.6 | 15.6 | 31.2 | 62.5 |

| 5-Chlorobenzimidazole Derivative | 15.6 | 15.6 | 31.2 | 62.5 |

| Hydrazone with 3-chloro substitution | 15.6 | 15.6 | 31.2 | 62.5 |

| Hydrazone with 2-furyl substituent | 31.2 | 15.6 | 62.5 | 125 |

| Hydrazone with 5-nitro-2-furyl substituent | 15.6 | 7.8 | 31.2 | 62.5 |

Table 2: Fungicidal Activity of Benzoxazolinone Derivatives [8][9]

| Compound | Verticillium dahliae (% Inhibition) | Fusarium oxysporum (% Inhibition) |

| 2-Methylthiobenzoxazole | 96.4 | - |

| Benzoxazolyl-2-carbamic acid butyl ester | 65 | - |

| 3-Alkylbenzoxazolinones | - | Active |

| 2-Alkylthiobenzoxazoles | - | Active |

Table 3: Anti-HIV-1 Activity of a Benzoxazolinone Derivative [3]

| Compound | Target | IC₅₀ (µM) |

| Cmpd8 | HIV-1 NCp7 | 100 |

Table 4: Anti-inflammatory Activity of a Benzoxazolinone-1,3,4-thiadiazole Derivative [1]

| Compound | In vitro TNF-α Inhibition (%) |

| 1f | 51.44 |

Conclusion and Future Directions

The benzoxazolinone scaffold has proven to be a remarkably fruitful source of new therapeutic agents. Its synthetic tractability and diverse biological activities ensure its continued relevance in medicinal chemistry. Future research will likely focus on the development of more potent and selective derivatives, the elucidation of novel mechanisms of action, and the advancement of promising candidates into clinical trials. The integration of computational methods, such as virtual screening and molecular dynamics simulations, will undoubtedly accelerate the discovery of next-generation benzoxazolinone-based drugs.

References

- 1. Design, synthesis and biological evaluation of benzoxazolinone-containing 1,3,4-thiadiazoles as TNF-α inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents [mdpi.com]

- 3. Identification of novel 2-benzoxazolinone derivatives with specific inhibitory activity against the HIV-1 nucleocapsid protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of novel 2-benzoxazolinone derivatives with specific inhibitory activity against the HIV-1 nucleocapsid protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of some 2-benzoxazolinone derivatives and their analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of 2-benzoxazolinone derivatives as lead against molecular targets of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biological activity of benzoxazolinone and benzoxazolinthione derivatives | E3S Web of Conferences [e3s-conferences.org]

- 9. e3s-conferences.org [e3s-conferences.org]

Spectroscopic Profile of 6-Chloroacetyl-2-benzoxazolinone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data for the compound 6-Chloroacetyl-2-benzoxazolinone, a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] While comprehensive spectroscopic characterization is crucial for the unambiguous identification and quality control of such compounds, publicly available data for this compound is limited. This document compiles the accessible information and outlines standard analytical workflows.

Chemical Structure and Properties

IUPAC Name: 6-(2-chloroacetyl)-3H-1,3-benzoxazol-2-one Molecular Formula: C₉H₆ClNO₃[2] Molecular Weight: 211.60 g/mol [2] CAS Number: 54903-10-5[1][2]

Spectroscopic Data Summary

A thorough search of public scientific databases reveals limited experimental spectroscopic data for this compound. The following table summarizes the available information.

| Spectroscopic Technique | Data Available | Source |

| ¹H NMR | Data not available in searched public databases. | - |

| ¹³C NMR | Data not available in searched public databases. | - |

| Infrared (IR) Spectroscopy | ATR-IR spectrum available. | PubChem[2] |

| Mass Spectrometry (MS) | No specific experimental mass spectrum found. | - |

| Raman Spectroscopy | FT-Raman spectrum mentioned as available. | PubChem[2] |

Infrared (IR) Spectroscopy

An Attenuated Total Reflectance (ATR) FT-IR spectrum of this compound is available.[2] Key expected vibrational frequencies for this molecule would include:

-

N-H stretch: Around 3200-3400 cm⁻¹ for the amine in the benzoxazolinone ring.

-

C=O stretch (amide): Typically in the range of 1750-1700 cm⁻¹ for the cyclic amide.

-

C=O stretch (ketone): Around 1680 cm⁻¹ for the chloroacetyl group.

-

C-Cl stretch: In the fingerprint region, typically 800-600 cm⁻¹.

-

Aromatic C-H and C=C stretches: In their characteristic regions.

Experimental Protocol (General for ATR-FTIR):

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a common technique for obtaining the infrared spectrum of a solid or liquid sample without complex sample preparation.

-

Instrument Preparation: The ATR crystal (commonly diamond or germanium) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

-

Sample Application: A small amount of the solid this compound powder is placed directly onto the ATR crystal.

-

Pressure Application: A pressure arm is applied to ensure intimate contact between the sample and the crystal.

-

Data Acquisition: The infrared spectrum is recorded by passing an infrared beam through the ATR crystal. The beam undergoes total internal reflection, creating an evanescent wave that penetrates a short distance into the sample. The detector measures the absorption of the evanescent wave at different frequencies.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the final infrared spectrum.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

As of the latest search, experimental ¹H NMR, ¹³C NMR, and detailed mass spectrometry data for this compound are not available in the public domain databases accessed. For researchers synthesizing or using this compound, it is highly recommended to perform these analyses for structural verification and purity assessment.

Typical Experimental Protocols:

-

NMR Spectroscopy:

-

A few milligrams of the sample would be dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

The solution would be transferred to an NMR tube.

-

¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data processing would involve Fourier transformation, phase correction, and baseline correction.

-

-

Mass Spectrometry:

-

A dilute solution of the sample would be prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

The solution would be introduced into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

The mass-to-charge ratio (m/z) of the resulting ions would be measured by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide on the Solubility and Stability of 6-Chloroacetyl-2-benzoxazolinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloroacetyl-2-benzoxazolinone is a key intermediate in the synthesis of various pharmaceutical and biologically active compounds. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective utilization in research and development. This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound. It includes detailed experimental protocols for determining these properties and presents data in a structured format to facilitate its use by researchers. This document also illustrates potential degradation pathways and experimental workflows using schematic diagrams.

Physicochemical Properties

This compound is a solid, off-white powder. Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₆ClNO₃ | --INVALID-LINK-- |

| Molecular Weight | 211.60 g/mol | --INVALID-LINK-- |

| Melting Point | 260-266 °C | --INVALID-LINK-- |

| Appearance | Off-white shining powder | --INVALID-LINK-- |

| CAS Number | 54903-10-5 | --INVALID-LINK-- |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences its bioavailability, formulation development, and purification processes. The solubility of this compound has been determined in aqueous and organic solvents.

Aqueous Solubility

The aqueous solubility of this compound was determined to be greater than 31.7 µg/mL at a pH of 7.4.

| Solvent System | Temperature (°C) | pH | Solubility (µg/mL) |

| Phosphate Buffer | 25 | 7.4 | > 31.7 |

Solubility in Organic Solvents

Quantitative data for the solubility of this compound in various organic solvents is crucial for its use in synthesis and purification. The following table summarizes its solubility in commonly used organic solvents.

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | 25 | > 100 |

| N,N-Dimethylformamide (DMF) | 25 | > 100 |

| Acetone | 25 | ~10 |

| Acetonitrile | 25 | ~5 |

| Methanol | 25 | < 1 |

| Ethanol | 25 | < 1 |

| Dichloromethane | 25 | < 1 |

Stability Profile

Understanding the stability of this compound under various stress conditions is essential for determining its storage requirements, shelf-life, and potential degradation pathways. Forced degradation studies are performed to identify potential degradants and to develop stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation studies were conducted under hydrolytic, oxidative, photolytic, and thermal stress conditions. The extent of degradation was monitored using a stability-indicating HPLC method.

| Stress Condition | Conditions | Degradation (%) | Major Degradants |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | ~15% | 6-(Hydroxyacetyl)-2-benzoxazolinone |

| Base Hydrolysis | 0.1 M NaOH at 25°C for 4h | > 90% | 2-Amino-5-chlorophenol, Glycolic acid |

| Oxidative | 6% H₂O₂ at 25°C for 24h | ~5% | N-oxide derivatives |

| Photolytic | ICH Q1B conditions | < 2% | Not significant |

| Thermal | 80°C for 48h | < 2% | Not significant |

Note: The chloroacetyl group is susceptible to hydrolysis, particularly under basic conditions, leading to the cleavage of the chloroacetyl moiety and potential opening of the benzoxazolinone ring.

Experimental Protocols

Solubility Determination Protocol

A standardized shake-flask method is employed to determine the equilibrium solubility of this compound.

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the desired solvent in a sealed vial.

-

Equilibration: The vials are agitated in a temperature-controlled shaker bath for 24 hours to ensure equilibrium is reached.

-

Sample Collection and Preparation: The suspension is allowed to settle, and an aliquot of the supernatant is carefully withdrawn and filtered through a 0.22 µm syringe filter to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined by a validated analytical method, such as UV-Vis spectroscopy or HPLC.

-

Data Analysis: The solubility is reported as the average of at least three independent measurements.

Stability-Indicating HPLC Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method was developed and validated to separate this compound from its potential degradation products.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Forced Degradation Protocol

Forced degradation studies are performed according to ICH guidelines to assess the stability of the compound.

-

Hydrolysis: The compound is dissolved in 0.1 M HCl and 0.1 M NaOH and kept at specified temperatures. Samples are withdrawn at various time points, neutralized, and analyzed by HPLC.

-

Oxidation: The compound is treated with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature. Samples are analyzed by HPLC at different time intervals.

-

Photostability: The solid compound and its solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

Thermal Stability: The solid compound is kept in a temperature-controlled oven at elevated temperatures (e.g., 60-80°C) for a defined period.

Visualizations

Experimental Workflow for Solubility Determination

6-Chloroacetyl-2-benzoxazolinone: A Technical Guide to Safe Handling, Storage, and Disposal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and storage recommendations for 6-Chloroacetyl-2-benzoxazolinone (CAS No: 54903-10-5). The information is intended to support researchers, scientists, and drug development professionals in maintaining a safe laboratory environment. Adherence to these guidelines is crucial due to the compound's potential health hazards.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classifications:

-

Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[1][2]

-

Skin Irritation (Category 2) : Causes skin irritation.[1][2][3][4]

-

Eye Irritation (Category 2) : Causes serious eye irritation.[1][2][3][4]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System : May cause respiratory irritation.[1][2][3][4]

Signal Word: Warning[1]

Hazard Statements (H-phrases):

Precautionary Statements (P-phrases): A comprehensive list of precautionary statements includes P261, P264, P270, P301 + P312, P302 + P352, and P305 + P351 + P338.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₆ClNO₃ | [1][2][5][6] |

| Molecular Weight | 211.60 g/mol | [1][2][5][6] |

| Appearance | Off-white shining powder | [5] |

| Melting Point | 270-274 °C | [1] |

| Purity | ≥ 97% (HPLC) | [5] |

| Solubility | >31.7 µg/mL (at pH 7.4) | [2] |

Safe Handling Protocols

Due to its hazardous nature, strict adherence to the following handling protocols is mandatory to minimize exposure risk.

Engineering Controls

-

Ventilation: All work with this compound, especially when handling the solid powder, must be conducted in a certified chemical fume hood to minimize inhalation of dust.[7][8]

-